molecular formula C15H21N3O3S B2425358 N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-95-9

N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2425358
M. Wt: 323.41
InChI Key: AQYGGBXEVHSMDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves Stille or Suzuki-type couplings followed by chemical or electrochemical polymerization . These processes lead to the formation of microporous polymer networks (MPNs) with high BET surface areas .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the synthesis of thiophene-based monomers involves Stille- or Suzuki-type couplings followed by chemical or electrochemical polymerization .

Scientific Research Applications

Pheromonal Odorant in Pig Estrus Control

N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, a closely related compound to the one , has been utilized as a pig pheromonal odorant. This synthesized molecule advanced pig estrus by approximately 11.3 days, indicating its potential to enhance pig reproduction efficiency (박창식 et al., 2009).

Synthesis of Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially apply to the synthesis of similar oxalamides, including the one (Mamedov et al., 2016).

Morpholino Amide Conversion

The treatment of N-morpholino amides, closely related to N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, with various reagents, yields solid zinc enolates with enhanced air and moisture stability, which can undergo catalyzed cross-couplings. This suggests potential applications in the synthesis of complex organic molecules (Chen et al., 2017).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally similar, demonstrate potent antifungal activities against various fungi species, including Candida and Aspergillus species (Bardiot et al., 2015).

Novel Organocatalytic Reactions

The use of 1,3,2-diazaphospholidine series, which includes structures similar to N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, has been reported in organo- and metallocatalysis, indicating the potential for these compounds in catalytic processes (Gavrilov et al., 2019).

Future Directions

The future directions for research into similar compounds involve the continued search for potential antibacterial agents in the quinolones field . The development of new chemotherapeutic agents that selectively attack new bacterial targets is a key area of focus .

properties

IUPAC Name

N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-2-4-16-14(19)15(20)17-10-13(12-3-9-22-11-12)18-5-7-21-8-6-18/h2-3,9,11,13H,1,4-8,10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYGGBXEVHSMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

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